molecular formula C19H16N2O3S B11063490 3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one

3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11063490
M. Wt: 352.4 g/mol
InChI Key: ZBUGBGRRBCZMGE-UHFFFAOYSA-N
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Description

3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This particular compound features a quinazolinone core with a benzyl group and a sulfanyl-tetrahydrofuran moiety, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with thiols under specific conditions to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydrofuran moiety can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one is unique due to the presence of both the benzyl group and the sulfanyl-tetrahydrofuran moiety. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

3-benzyl-2-(2-oxooxolan-3-yl)sulfanylquinazolin-4-one

InChI

InChI=1S/C19H16N2O3S/c22-17-14-8-4-5-9-15(14)20-19(25-16-10-11-24-18(16)23)21(17)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2

InChI Key

ZBUGBGRRBCZMGE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1SC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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